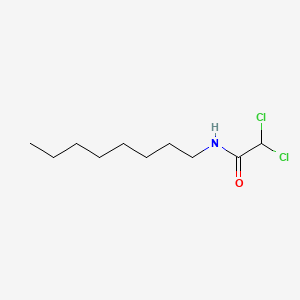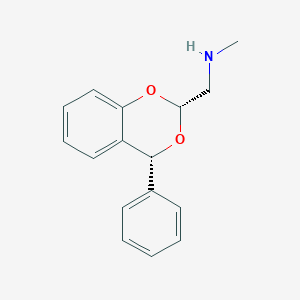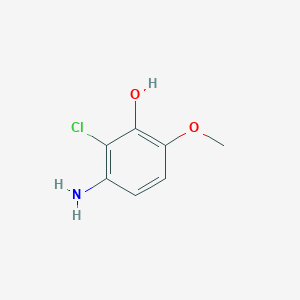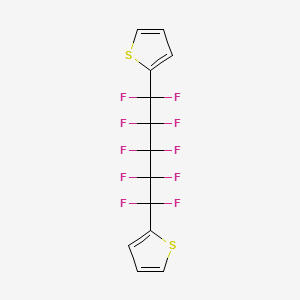
Thiophene, 2,2'-(decafluoropentamethylene)di-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,2’-(decafluoropentamethylene)di- is a specialized compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The unique structure of thiophene derivatives, including the incorporation of fluorinated chains, imparts distinct chemical and physical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are common methods . These reactions typically involve the condensation of sulfur with carbonyl compounds under specific conditions. For the synthesis of Thiophene, 2,2’-(decafluoropentamethylene)di-, fluorinated intermediates are used to introduce the decafluoropentamethylene group.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to introduce various substituents onto the thiophene ring . The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2,2’-(decafluoropentamethylene)di- undergoes various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, which have applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Thiophene, 2,2’-(decafluoropentamethylene)di- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of thiophene derivatives involves interactions with various molecular targets. For instance, thiophene-based compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects . The fluorinated chains in Thiophene, 2,2’-(decafluoropentamethylene)di- enhance its lipophilicity, improving its interaction with lipid membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound with a simple sulfur-containing ring.
Bithiophene: Contains two thiophene rings connected by a single bond.
Thieno[3,2-b]thiophene: A fused thiophene system with enhanced electronic properties.
Uniqueness
Thiophene, 2,2’-(decafluoropentamethylene)di- is unique due to the presence of the decafluoropentamethylene group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation.
Propriétés
Numéro CAS |
24014-44-6 |
|---|---|
Formule moléculaire |
C13H6F10S2 |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
2-(1,1,2,2,3,3,4,4,5,5-decafluoro-5-thiophen-2-ylpentyl)thiophene |
InChI |
InChI=1S/C13H6F10S2/c14-9(15,7-3-1-5-24-7)11(18,19)13(22,23)12(20,21)10(16,17)8-4-2-6-25-8/h1-6H |
Clé InChI |
NHUXUDLCUFGMIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(C(C(C(C(C2=CC=CS2)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid](/img/structure/B13802959.png)
![2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B13802967.png)
![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)
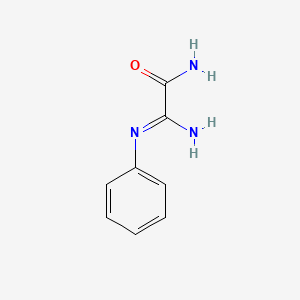
![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)
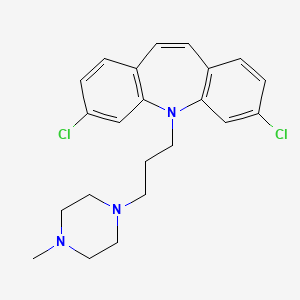
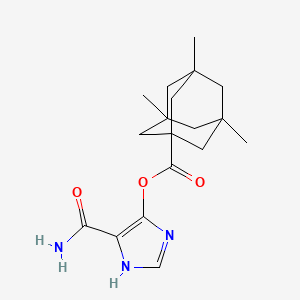
![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)
![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
